Strophanthidin-3-beta-O-acetyl-2'-N(b)ajmaline chloride
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Overview
Description
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is a complex organic compound that belongs to the class of cardiac glycosides. These compounds are known for their potent effects on the heart, particularly in the treatment of cardiac arrhythmias. Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is derived from strophanthidin and ajmaline, both of which have significant medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride involves several steps. Initially, strophanthidin is acetylated at the 3-beta position using acetic anhydride in the presence of a catalyst such as pyridine. This reaction typically occurs at room temperature and results in the formation of strophanthidin-3-beta-O-acetate .
Next, ajmaline is reacted with the acetylated strophanthidin in an organic solvent such as dichloromethane. The reaction is facilitated by the presence of a base such as triethylamine and occurs at a temperature range of -10°C to -25°C. The final product, Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, is isolated through crystallization .
Industrial Production Methods
Industrial production of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride, each with unique pharmacological properties .
Scientific Research Applications
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of cardiac glycosides and their chemical properties.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its interaction with various biomolecules.
Medicine: It is primarily used in the treatment of cardiac arrhythmias and other heart-related conditions.
Mechanism of Action
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride exerts its effects by inhibiting the Na+/K±ATPase enzyme in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility and improve heart function .
The compound also interacts with various signaling pathways, including the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, which play crucial roles in cell cycle regulation, apoptosis, and autophagic cell death .
Comparison with Similar Compounds
Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride is unique due to its combined properties of strophanthidin and ajmaline. Similar compounds include:
Strophanthidin: A cardiac glycoside with similar Na+/K±ATPase inhibitory properties.
Ajmaline: An antiarrhythmic agent that blocks sodium channels in cardiac cells.
Ouabain: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
The uniqueness of Strophanthidin-3-beta-O-acetyl-2’-N(b)ajmaline chloride lies in its dual action as both a cardiac glycoside and an antiarrhythmic agent, making it a valuable compound in cardiovascular research and therapy .
Properties
Molecular Formula |
C45H59ClN2O9 |
---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride |
InChI |
InChI=1S/C45H59N2O9.ClH/c1-4-26-27-18-33-38-44(31-7-5-6-8-32(31)46(38)3)20-34(37(27)39(44)51)47(33,40(26)52)21-36(50)56-25-9-14-42(23-48)29-10-13-41(2)28(24-17-35(49)55-22-24)12-16-45(41,54)30(29)11-15-43(42,53)19-25;/h5-8,17,23,25-30,33-34,37-40,51-54H,4,9-16,18-22H2,1-3H3;1H/q+1;/p-1/t25-,26-,27?,28+,29-,30+,33-,34-,37?,38-,39?,40+,41+,42-,43-,44?,45-,47-;/m0./s1 |
InChI Key |
GNCRVKVUSMQDMY-VXMCWHAJSA-M |
Isomeric SMILES |
CC[C@@H]1[C@H]([N@+]2([C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)CC(=O)O[C@H]7CC[C@@]8([C@H]9CC[C@@]1([C@H](CC[C@@]1([C@@H]9CC[C@@]8(C7)O)O)C1=CC(=O)OC1)C)C=O)O.[Cl-] |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(=O)OC6CCC7(C8CCC9(C(CCC9(C8CCC7(C6)O)O)C1=CC(=O)OC1)C)C=O)C1=CC=CC=C1N4C.[Cl-] |
Origin of Product |
United States |
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